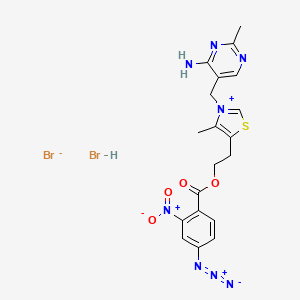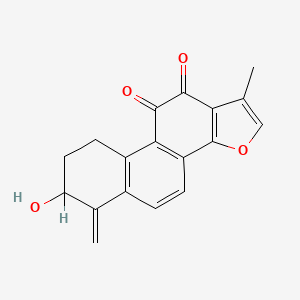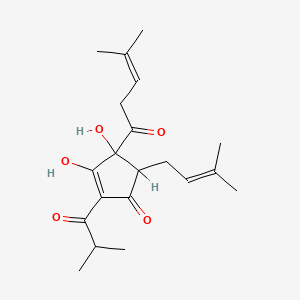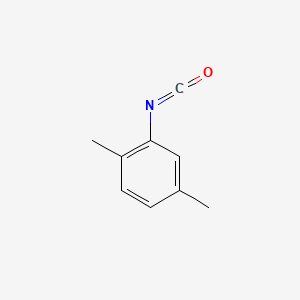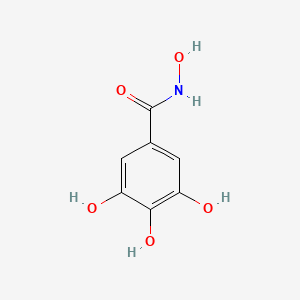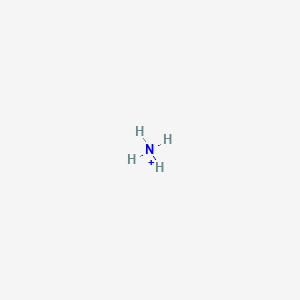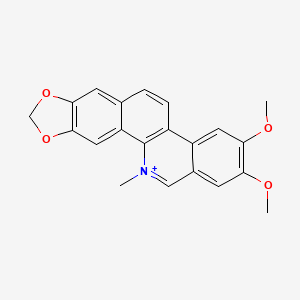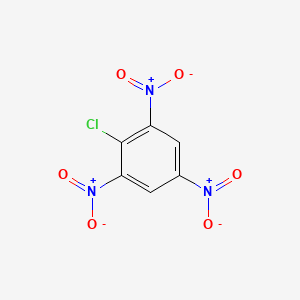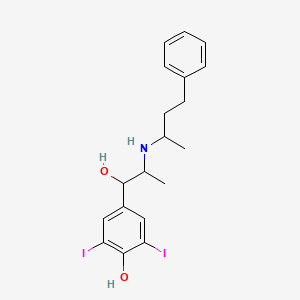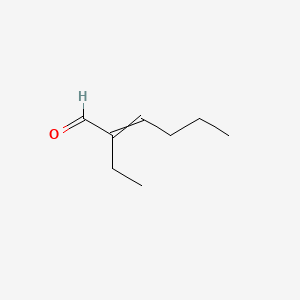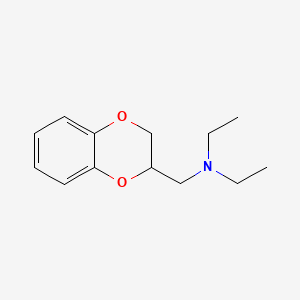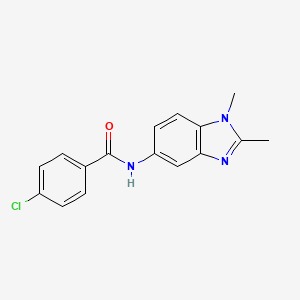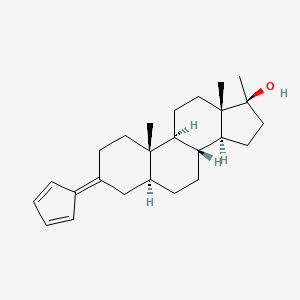![molecular formula C10H19Cl2NO5 B1203514 6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol](/img/structure/B1203514.png)
6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol
Descripción general
Descripción
Galamustine is a galactose mustard compound, an alkylating agent, with antineoplastic activity.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Antibacterial Activity
- A study by Amara & Othman (2016) developed double-headed acyclo-C-nucleosides from D-glucose, which were tested for antibacterial activity against several bacteria. This research demonstrates the potential of similar compounds in the development of new antibacterial agents.
Structural and Molecular Interactions
- Research by Watanabe et al. (2009) on the molecule β-D-altrose, which adopts a specific chair conformation, shows how similar compounds can have complex molecular interactions and structures, potentially useful in material science or biochemistry.
Applications in Polymer Science
- A study on new polyimides for gas separation by Al-Masri et al. (2000) explores the synthesis of polyimides derived from various compounds, indicating the role of similar chemical structures in creating materials with specific properties like gas permeability.
Biomimetic Coordination Chemistry
- Research by Herres‐Pawlis et al. (2005) on bis(guanidine) ligands in copper(I)-dioxygen reactivity suggests applications of similar compounds in creating biomimetic models, which can be important for understanding biological processes.
New Hexacyclic Binuclear Tin Complexes
- A study by Jiménez‐Pérez et al. (2000) synthesized new hexacyclic bimetallic tin compounds, which could be relevant for the development of materials with unique electronic or catalytic properties.
Synthesis of Novel Polyimides
- Chung & Hsiao (2008) investigated novel fluorinated polyimides, suggesting potential uses of similar compounds in creating materials with specific thermal and dielectric properties (Chung & Hsiao, 2008).
Palladium-Mediated Synthesis
- Lucas & Burke (2003) developed a palladium-mediated synthesis method, indicating possible synthetic pathways for similar compounds, useful in organic chemistry (Lucas & Burke, 2003).
Propiedades
IUPAC Name |
6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6/h6-10,14-17H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKGUJJIBXWRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869449 | |
| Record name | 6-[Bis(2-chloroethyl)amino]-6-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



